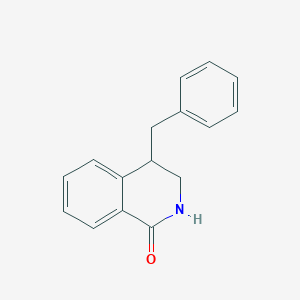

4-Benzyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Historical Context and Evolution of Isoquinolinone Chemistry

The journey of isoquinolinone chemistry is intrinsically linked to the discovery of its parent compound, isoquinoline (B145761). Isoquinoline was first isolated from coal tar in 1885. wikipedia.orgatamanchemicals.com Its discovery spurred extensive research due to its presence in a wide array of biologically active natural products, particularly alkaloids. numberanalytics.com Over the years, the synthesis of isoquinoline and its derivatives has evolved significantly. Early methods, such as the Pomeranz–Fritsch reaction and the Bischler-Napieralski synthesis, provided foundational routes to the isoquinoline nucleus. atamanchemicals.comnumberanalytics.com In 1914, a more efficient method was developed that exploited the difference in basicity between isoquinoline and quinoline (B57606) for selective extraction from coal tar. wikipedia.orgatamanchemicals.com Modern synthetic chemistry has introduced more sophisticated methods, including those utilizing transition metal catalysis and microwave-assisted reactions, to construct the isoquinoline framework. numberanalytics.com The development of these synthetic methodologies has been crucial for accessing a diverse range of isoquinoline derivatives, including the 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.net

Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold in Contemporary Organic Chemistry and Medicinal Chemistry Research

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is of immense interest in contemporary organic and medicinal chemistry due to the diverse biological activities exhibited by its derivatives. kthmcollege.ac.inresearchgate.netresearchgate.net This scaffold is a key component in many natural products and has served as a template for the design of new therapeutic agents. researchgate.net Its smaller size and the presence of a cis-amide, a strong hydrogen bonding motif, contribute to its favorable pharmacological properties. kthmcollege.ac.in

Research has demonstrated that compounds containing the 3,4-dihydroisoquinolin-1(2H)-one core possess a wide spectrum of biological activities. kthmcollege.ac.in These include potential applications as anticancer, anti-HIV, antidepressant, and anti-inflammatory agents. kthmcollege.ac.in Furthermore, this scaffold has been investigated for its role as an H3 receptor antagonist for treating neuropathic pain, an EZH2 inhibitor, and a PARP inhibitor. kthmcollege.ac.in Its versatility extends to agrochemicals, where derivatives have shown promise as crop protection agents, specifically exhibiting antioomycete activity against plant pathogens like Pythium recalcitrans. nih.govrsc.orgrsc.org The development of innovative synthetic methods, such as the Castagnoli-Cushman reaction, has facilitated the creation of diverse libraries of these compounds for screening and development. nih.govrsc.org

Biological Activities of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

| Biological Activity | Reference |

|---|---|

| Anti-HIV | kthmcollege.ac.in |

| Antidepressant | kthmcollege.ac.in |

| Anticancer | kthmcollege.ac.in |

| H3 receptor antagonist | kthmcollege.ac.in |

| EZH2 inhibitor | kthmcollege.ac.in |

| PARP inhibitor | kthmcollege.ac.in |

| Anti-hypertension | kthmcollege.ac.in |

| Anti-arrhythmia | kthmcollege.ac.in |

| Antioxidant | kthmcollege.ac.in |

| Cholesterol biosynthesis inhibitor | kthmcollege.ac.in |

| Anti-thrombotic | kthmcollege.ac.in |

| Anti-inflammatory | kthmcollege.ac.in |

| Antibacterial | kthmcollege.ac.in |

| Antifungal/Antioomycete | nih.govrsc.org |

General Academic Research Perspectives and Theoretical Frameworks for Chemical Compound Studies

The study of chemical compounds like 4-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is guided by established academic research perspectives and theoretical frameworks. wordpress.com A theoretical framework in chemical research serves as a philosophical and logical foundation, influencing the entire research process from design to data interpretation. wordpress.comchemedcanada.com It encompasses the ideas, goals, theories, and assumptions about knowledge and how research should be conducted. wordpress.comchemedcanada.com

This framework is analogous to the choice of an analytical instrument in a laboratory. wordpress.com Just as a specific instrument dictates the type of data that can be collected (e.g., a mass spectrometer yields mass data, not retention times), the chosen theoretical framework shapes the research questions, the methodology employed, and the nature of the resulting data. wordpress.com For instance, the conceptual framework defines the researcher's approach to identifying the research problem, reviewing literature, and selecting appropriate methods and procedures for data analysis. spparenet.org In essence, the theoretical framework provides the context and logic that underpins the scientific investigation of a chemical compound, ensuring a structured and rigorous approach to advancing chemical knowledge. wordpress.comchemedcanada.com

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dihydroisoquinolin-1(2H)-one |

| Isoquinoline |

| Quinoline |

| Papaverine |

| Morphine |

| Berberine |

| Apomorphine |

| Hymexazol (B17089) |

| Orlpicoxamid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)13(11-17-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVRVOLZSPHFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Classical and Established Cyclization Approaches

A number of classical and well-established cyclization methods have been employed for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core structure.

Intramolecular Cyclization via Carbamate, Urea (B33335), Thiourea (B124793), Isocyanate, and Azidoamide Intermediates

Intramolecular cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like 4-benzyl-3,4-dihydroisoquinolin-1(2H)-one. These methods involve the formation of a key bond within a single molecule that is already poised to form the desired ring system.

Carbonylation, Carbomylation, and Carbonyl Insertion Strategies

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, are a powerful tool for the synthesis of this compound and its derivatives.

Oxidative Cyclization of Precursor Molecules

Oxidative cyclization reactions involve the formation of the heterocyclic ring with a concurrent oxidation step. These methods are often efficient for creating the 3,4-dihydroisoquinolin-1(2H)-one scaffold. A common strategy involves the oxidative radical cyclization of active methine substrates that contain both an allyl and a phenyl group, which act as radical acceptors. This transformation can be achieved using oxidants like iron(III) chloride. rsc.org

Friedel-Crafts Type Cyclizations

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to an aromatic ring and can be applied intramolecularly to construct the 3,4-dihydroisoquinolin-1(2H)-one ring system. wikipedia.orgnih.gov

Bischler-Napieralski-style Cyclocarbonylation

The Bischler-Napieralski reaction is a well-known method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is typically carried out in acidic conditions with a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is particularly effective when the aromatic ring has electron-donating groups. nrochemistry.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. nrochemistry.com An asymmetric version of the Bischler-Napieralski reaction has been developed for the preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. rsc.org

Schmidt Reaction Applications in Scaffold Construction

The Schmidt reaction provides a route to amides and lactams from ketones or carboxylic acids and hydrazoic acid. wikipedia.orglibretexts.orgbyjus.comresearchgate.net

Data Tables

| Compound Name | Molecular Formula | Structure |

|---|---|---|

| This compound | C16H15NO | O=C1NC(Cc2ccccc2)Cc2ccccc12 |

| 5-aminoisoquinoline | C9H8N2 | Nc1cccc2cccnc12 |

| Homophthalimide | C9H7NO2 | O=C1NC(=O)c2ccccc12 |

| Polyphosphoric acid | Hn+2PnO3n+1 | [HO(P(O)(OH))nOH] |

| Phosphorus oxychloride | POCl3 | O=P(Cl)(Cl)Cl |

| Phosphorus pentoxide | P2O5 | O=P(O)OP(=O)O |

| Hydrazoic acid | HN3 | H-N=N+=N- |

| Reaction | Starting Materials | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Intramolecular Cyclization of Azidoamides | Azido amides | Triphenylphosphine | Lactams |

| Palladium-Catalyzed Carbonylation | O-benzyl hydroxylamides | Palladium catalyst, light | Homophthalimides |

| Rhodium-Catalyzed Carbonylation | Arylhydroxamates | Rhodium(III) catalyst | Dihydroisoquinolones |

| Intramolecular Friedel-Crafts Acylation | Phenalkyl carboxylic acids | Polyphosphoric acid (PPA) | Cyclic ketones |

| Bischler-Napieralski Reaction | β-arylethylamides | POCl3, P2O5 | 3,4-dihydroisoquinolines |

| Intramolecular Schmidt Reaction | Ketones, hydrazoic acid | Acid | Lactams |

Modern and Catalytic Synthetic Protocols

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a core structure in many biologically active compounds, has evolved significantly with the advent of modern catalytic methods. These protocols offer improvements in efficiency, selectivity, and substrate scope over classical approaches. This section details the contemporary transition metal-catalyzed and metal-free strategies for constructing this compound and its analogs.

Transition Metal-Catalyzed Transformations

Transition metals, particularly rhodium, palladium, and copper, have become indispensable tools in the synthesis of isoquinolinone derivatives. These metals facilitate challenging bond formations through mechanisms like C-H activation, cascade reactions, and multicomponent couplings, enabling the construction of complex molecular architectures from simple precursors.

Rhodium catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds, providing an atom-economical route to substituted isoquinolinones. A notable approach involves the ortho-alkylation of aromatic amides, which, after an in-situ cyclization, yields the desired dihydroisoquinolinone core.

One prominent method utilizes an 8-aminoquinoline (B160924) directing group attached to an aromatic amide. organic-chemistry.orgnih.gov This directing group facilitates a rhodium-catalyzed C-H activation at the ortho position of the aromatic ring. The subsequent reaction with N-vinylphthalimide, which functions as a 2-aminoethylating agent, introduces the necessary carbon framework. researchgate.net The alkylated intermediate can then be converted to the final 3,4-dihydroisoquinolin-1(2H)-one product in a one-pot transformation by treatment with hydrazine. organic-chemistry.orgnih.gov Deuterium-labeling experiments support a mechanism proceeding through a rhodium carbene intermediate. nih.gov While effective, this protocol is limited by the high reaction temperatures required, often reaching 160°C. organic-chemistry.org

Other rhodium(III)-catalyzed methods include the C-H activation and annulation of benzoylhydrazines or phthalimides with alkynes, which also yield the isoquinolone skeleton through a cascade process. rsc.orgnih.gov These reactions demonstrate the versatility of rhodium catalysts in constructing the heterocyclic core from various starting materials.

Table 1: Rhodium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

| Entry | Aromatic Amide Substituent (R) | Yield | Reference |

|---|---|---|---|

| 1 | H | 75% | organic-chemistry.org |

| 2 | 4-MeO | 99% | organic-chemistry.org |

| 3 | 4-F | 93% | organic-chemistry.org |

| 4 | 4-Cl | 90% | organic-chemistry.org |

| 5 | 4-CF3 | 95% | organic-chemistry.org |

| 6 | 3-MeO | 71% | organic-chemistry.org |

| 7 | 3,5-di-Me | 98% | organic-chemistry.org |

Reaction Conditions: Aromatic amide with 8-aminoquinoline directing group, N-vinylphthalimide, [Rh(OAc)(cod)]2 catalyst, followed by treatment with hydrazine.

Palladium catalysts are renowned for their ability to mediate a wide array of cross-coupling and cyclization reactions. In the context of dihydroisoquinolinone synthesis, palladium-catalyzed C-H activation, carbonylation, and cascade reactions are particularly significant.

A novel strategy for synthesizing 3,4-substituted dihydroisoquinolin-1(2H)-ones involves the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters. researchgate.net This method proceeds with high regioselectivity under relatively mild conditions (85 °C). researchgate.netnih.gov The catalytic cycle is thought to initiate with the formation of a five-membered cyclopalladated intermediate, which then undergoes further reaction with the allenoic acid ester to form the final product. researchgate.net

Another powerful approach is a palladium-catalyzed double C-H bond activation/annulation cascade. chemrxiv.orgresearchgate.net This highly efficient process involves the sequential activation of an aromatic C(sp²)-H bond and an aliphatic C(sp³)-H bond, leading directly to the dihydro-isoquinoline structure with high atom economy, losing only a molecule of water. chemrxiv.org The reaction is notably fast, often completing within 30 minutes. chemrxiv.org

Furthermore, palladium-catalyzed carbonylation reactions provide another route to the related isoquinoline-1,3(2H,4H)-dione (or homophthalimide) skeleton. One such method involves a photoinduced benzylic C-H carbonylation followed by an annulation of O-benzyl hydroxylamides under mild conditions. nih.gov

Table 2: Palladium-Catalyzed Annulation of N-Methoxybenzamides with 2,3-Allenoic Acid Esters

| Entry | Benzamide (B126) Substituent (R) | Allenoate Substituent (R') | Yield | Reference |

|---|---|---|---|---|

| 1 | H | Et | 81% | researchgate.net |

| 2 | 4-Me | Et | 85% | researchgate.net |

| 3 | 4-MeO | Et | 83% | researchgate.net |

| 4 | 4-F | Et | 75% | researchgate.net |

| 5 | 4-Cl | Et | 72% | researchgate.net |

| 6 | 3-Me | Et | 80% | researchgate.net |

Reaction Conditions: N-methoxybenzamide, 2,3-allenoic acid ester, Pd(CH3CN)2Cl2 catalyst, Ag2CO3, DIPEA, in toluene (B28343) at 85 °C. researchgate.netnih.gov

Copper catalysts, being inexpensive and less toxic than many other transition metals, are attractive for developing sustainable synthetic methodologies. nih.gov They are effective in mediating multicomponent reactions (MCRs) and annulations to produce a variety of nitrogen heterocycles.

A highly relevant one-pot synthesis of 2-benzyl-3,4-dihydro-2H-isoquinolin-1-ones has been developed using copper(II) chloride as a catalyst. nih.gov This procedure involves the reaction of tetrahydroisoquinoline, a benzyl azide (as the benzyl source), and a benzaldehyde (B42025). The reaction proceeds via a nucleophilic addition followed by an in-situ oxidation to afford the target lactam structure in good yields. nih.gov

Another innovative approach combines an ammonia-Ugi four-component reaction (Ugi-4CR) with a copper-catalyzed domino reaction to construct highly substituted isoquinolone-4-carboxylic acids. chemrxiv.org This ligand-free, copper(I)-catalyzed post-cyclization of the Ugi product demonstrates broad substrate scope and good functional group tolerance, making complex isoquinolinones accessible in a convergent manner. chemrxiv.org

Additionally, copper-catalyzed annulation of ketones with 2-halobenzamides provides a concise route to functionalized isoquinolin-1(2H)-ones from simple and readily available starting materials. nih.gov This method involves the α-arylation of a ketone followed by intramolecular cyclization.

Table 3: Copper-Catalyzed One-Pot Synthesis of 2-Benzyl-3,4-dihydroisoquinolin-1-ones

| Entry | Benzaldehyde Substituent | Yield | Reference |

|---|---|---|---|

| 1 | 4-Cl-C6H4 | 70% | nih.gov |

| 2 | 4-Br-C6H4 | 65% | nih.gov |

| 3 | 4-F-C6H4 | 68% | nih.gov |

| 4 | 4-Me-C6H4 | 55% | nih.gov |

| 5 | 4-MeO-C6H4 | 50% | nih.gov |

Reaction Conditions: Tetrahydroisoquinoline, benzyl azide, substituted benzaldehyde, CuCl2 catalyst, CH3COOH additive, in toluene. nih.gov

Beyond rhodium, palladium, and copper, other metals have been employed in the synthesis of the isoquinoline core and its precursors. Classical organometallic reactions, such as those involving Grignard reagents, represent a foundational metal-mediated strategy for forming key C-C bonds.

For instance, the benzyl group at the C1 position of the related 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton can be installed using a Grignard reaction. acs.org This involves the preparation of a benzylmagnesium chloride reagent from a substituted benzyl chloride, which is then added to a 3,4-dihydroisoquinoline (B110456) imine. acs.org While this method yields the fully reduced tetrahydroisoquinoline core rather than the dihydroisoquinolin-1-one, it exemplifies a direct and classical metal-mediated approach to forming the crucial C4-benzyl bond (C1 in the tetrahydroisoquinoline nomenclature). Subsequent oxidation would be required to form the lactam. The efficiency of this Grignard addition is sensitive to reaction conditions, with low temperatures (-80°C) being crucial for achieving good yields. acs.org

More modern approaches have also utilized other metals. For example, cobalt has been used to catalyze the C–H activation and annulation of benzamides with alkynes, providing an alternative to the more common rhodium catalysts for accessing 3,4-disubstituted isoquinolinones. researchgate.net

In a move towards more sustainable and cost-effective synthesis, metal-free and organocatalytic methods have been developed. These strategies avoid residual metal contamination in the final products and often employ milder reaction conditions.

A metal-free, oxidative radical alkylarylation reaction has been developed for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. nih.gov This cascade reaction involves the functionalization of an unactivated C(sp³)–H bond of an alkane, which adds to an N-allylbenzamide derivative, followed by an intramolecular radical cyclization. nih.gov The substituent on the double bond of the allyl group is critical for the success of the reaction. nih.gov

Asymmetric synthesis of the dihydroisoquinolinone core can be achieved through organocatalysis. One such method is a one-pot aza-Henry/hemiaminalization/oxidation sequence. This reaction uses a quinine-based squaramide as an organocatalyst to react 2-(nitromethyl)benzaldehydes with N-protected aldimines, yielding trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high enantioselectivities.

The Castagnoli–Cushman reaction (CCR) offers a classical, often metal-free, route to 4-carboxydihydroisoquinolinones. This reaction involves the condensation of a homophthalic anhydride (B1165640) with an imine, followed by cyclization. A related approach uses the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the cyclization of ortho-(3-hydroxy-1-alkynyl)benzamides, affording trans-3,4-dihydroisoquinolin-1(2H)-ones under mild conditions.

Table 4: Overview of Metal-Free and Organocatalytic Methodologies

| Methodology | Key Reagents | Product Type | Catalyst | Reference |

|---|---|---|---|---|

| Radical Alkylarylation | N-allylbenzamides, Alkanes, DTBP (oxidant) | 4-Alkyl-dihydroisoquinolinones | Metal-Free | nih.gov |

| Asymmetric Aza-Henry Cascade | 2-(nitromethyl)benzaldehydes, Aldimines | trans-3,4-Disubstituted dihydroisoquinolinones | Quinine-based squaramide | |

| DBU-Promoted Cyclization | ortho-(3-hydroxy-1-alkynyl)benzamides | trans-3,4-Disubstituted dihydroisoquinolinones | DBU (organobase) | |

| Castagnoli-Cushman Reaction | Homophthalic anhydride, Imines | 4-Carboxy-dihydroisoquinolinones | Typically heat or base |

DTBP = Di-tert-butyl peroxide

Metal-Free and Organocatalytic Methodologies

Visible-Light Photocatalytic Syntheses and Related Processes

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, offering mild reaction conditions for constructing complex molecules. researchgate.net This approach has been successfully applied to the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. Typically, these reactions involve the use of a photocatalyst, such as an organic dye or a metal complex, which, upon absorption of visible light, initiates a single-electron transfer (SET) process to generate radical intermediates. researchgate.netresearchgate.net

One established method involves a visible-light, metal-free photocatalytic synthesis using an organic dye like Eosin (B541160) Y. researchgate.net This process facilitates the construction of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives in moderate to good yields under mild conditions. researchgate.net The reaction mechanism is proposed to involve the generation of free radicals catalyzed by visible light. researchgate.net Density functional theory (DFT) has been used to analyze the reaction mechanism, providing deeper insight into the process, which is further supported by emission and absorption spectrum measurements of the reaction system. researchgate.net

Another strategy involves a dual cobalt- and photoredox-catalyzed hydroarylation of alkenes, which provides an efficient route to various benzo-fused heterocycles, including δ-lactams like dihydroisoquinolinones. organic-chemistry.org This transformation proceeds via a hydrogen atom transfer (HAT) mechanism. organic-chemistry.org

Table 1: Examples of Visible-Light Photocatalytic Syntheses

| Reaction Type | Catalyst System | Key Transformation | Typical Yields | Ref |

|---|---|---|---|---|

| Metal-Free Radical Cyclization | Eosin Y | Radical cyclization of substituted benzamides | Moderate to Good | researchgate.net |

| Dual Catalytic Hydroarylation | Cobalt/Photoredox Catalyst | Hydrogen Atom Transfer (HAT) hydroarylation of alkenes | High | organic-chemistry.org |

| Photoisomerization/Electrocyclization | N/A (Direct Irradiation) | Sequential E-to-Z photoisomerization and 6π-electrocyclization | High | researchgate.net |

Domino and One-Pot Reaction Sequences

Domino and one-pot reactions are highly efficient synthetic strategies that combine multiple transformations in a single reaction vessel, avoiding the isolation of intermediates and thus saving time, resources, and reducing waste. Several such sequences have been developed for the synthesis of this compound and its analogs.

A notable example is the palladium-catalyzed domino Heck/Suzuki reaction, which enables the synthesis of chiral disubstituted dihydroisoquinolinones with good yields and excellent enantioselectivities. organic-chemistry.org This method demonstrates high functional group tolerance, allowing for the coupling of various aryl and alkenyl boronates. organic-chemistry.org Similarly, a domino Heck/borylation approach using a specific palladacycle catalyst has been reported for the synthesis of dihydroisoquinolinone-4-methylboronic esters from N-allylcarboxamides. nih.gov

Multicomponent reactions can also initiate domino sequences. For instance, an ammonia-Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed domino reaction has been developed to produce structurally diverse isoquinolone-4-carboxylic acids. nih.gov Another innovative one-pot process involves a Ugi-azide reaction followed by an intramolecular Heck reaction to assemble tetrazole-fused tetrahydroisoquinolines. beilstein-journals.org

Chemoenzymatic one-pot processes have also been explored. A laccase/TEMPO system can be used to oxidize benzylic alcohols to aldehydes, which then undergo a Pictet-Spengler reaction in the same pot to form tetrahydroisoquinolines, demonstrating a green and efficient approach. mdpi.com

Table 2: Selected Domino and One-Pot Syntheses of Dihydroisoquinolinones

| Reaction Name | Catalyst/Reagents | Key Steps | Product Type | Ref |

|---|---|---|---|---|

| Domino Heck/Suzuki | Pd/Xu-Phos | Asymmetric Heck/Suzuki coupling | Chiral disubstituted dihydroisoquinolinones | organic-chemistry.org |

| Domino Heck/Borylation | Palladacycle [Pd(C∧C:)PPh3Cl] | Heck reaction followed by borylation | Dihydroisoquinolinone-4-methylboronic esters | nih.gov |

| Ugi-4CR/Copper Domino | CuI / Cs2CO3 | Ugi four-component reaction followed by Cu-catalyzed cyclization | Isoquinolone-4-carboxylic acids | nih.gov |

| Ugi-azide/Heck Reaction | Pd(OAc)2 / PPh3 | Ugi-azide reaction followed by intramolecular Heck cyclization | Tetrazole-containing tetrahydroisoquinolines | beilstein-journals.org |

Electrochemical Oxidation Strategies

Electrochemical synthesis offers a green and powerful alternative to conventional methods by using electrical current to drive redox reactions, often eliminating the need for chemical oxidants or reductants. chim.itgre.ac.uk This approach allows for precise control over reaction conditions by adjusting the electrode potential and current. chim.it

For the synthesis of dihydroisoquinolinone derivatives, cobalt-electrocatalyzed C-H activation has been developed as a cost-effective method. researchgate.net This strategy employs an undivided electrochemical cell with a graphite (B72142) anode and a platinum cathode to achieve a dehydrogenative [4+2] annulation of arylphosphinamides with alkynes, yielding cyclic phosphinamide derivatives. researchgate.net A similar cobalt-catalyzed electrochemical annulation has been used to generate a variety of complex dihydroisoquinolinone derivatives under constant current. researchgate.net These reactions are typically performed at elevated temperatures (e.g., 60 °C) in a solvent like trifluoroethanol (TFE) with a supporting electrolyte such as n-Bu4NBF4. researchgate.net The mechanism involves the electrochemical generation of a high-valent cobalt species that facilitates the C-H activation and subsequent annulation steps.

Table 3: Electrochemical Synthesis of Dihydroisoquinolinone Scaffolds

| Catalyst System | Electrode Setup | Reaction Type | Key Conditions | Ref |

|---|---|---|---|---|

| Co(acac)2 | Graphite Anode, Platinum Cathode | Dehydrogenative [4+2] Annulation | Constant current, 60 °C, TFE solvent | researchgate.net |

| Sacrificial Silver Electrode | Ag Anode, Graphite Cathode | Intramolecular oxa-Michael addition | Constant current, MeOH solvent | chim.it |

| N/A | Platinum electrodes | Hydrocyanomethylation/Hydrogenation | Constant current, MeCN solvent | rsc.org |

Multicomponent Reaction (MCR) Innovations

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. wikipedia.orgsci-hub.st The Ugi and Castagnoli-Cushman reactions are prominent MCRs utilized in the synthesis of dihydroisoquinolinone scaffolds. nih.govnih.gov

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org This reaction has been adapted to synthesize isoquinolone derivatives. For example, a sequence involving an ammonia-Ugi-4CR followed by a copper-catalyzed domino reaction provides access to isoquinolone-4-carboxylic acids. nih.gov Another approach combines the Ugi reaction with the ring-opening of furans to create novel isoquinolinone scaffolds. nih.gov These methods allow for the rapid generation of diverse libraries of compounds from simple starting materials. nih.govmdpi.com

The Castagnoli-Cushman reaction, which involves the condensation of a homophthalic anhydride, an amine, and an aldehyde, is another powerful tool for constructing the 3,4-dihydroisoquinolin-1(2H)-one core. nih.govkthmcollege.ac.inrsc.org This reaction proceeds with high diastereoselectivity, typically favoring the formation of cis-isoquinolonic acid derivatives. kthmcollege.ac.in Variations of this reaction have been developed using ionic liquids as both the solvent and catalyst, or by incorporating N-methylimidazole to improve atom economy. kthmcollege.ac.in

Table 4: Multicomponent Reactions for Dihydroisoquinolinone Synthesis

| MCR Name | Key Reactants | Catalyst/Conditions | Product Feature | Ref |

|---|---|---|---|---|

| Ugi-4CR | 2-Iodobenzoic acid, ammonia, aldehyde, isocyanide | CF3CH2OH, 60 °C | Isoquinolone-4-carboxylic acid | nih.gov |

| Ugi-4CR / Furan Ring Opening | Furan derivatives, isocyanide, etc. | Not specified | Isoquinolinone with unsaturated carbonyl moiety | nih.gov |

| Castagnoli-Cushman Reaction | Homophthalic anhydride, amine, aldehyde | Toluene, reflux or Ionic liquid [bmim]BF4 | cis-Isoquinolonic acids | nih.govkthmcollege.ac.in |

| GBB/N-acylation/IMDA | Aminopyridines, isocyanides, furfuraldehydes | Yb(OTf)3, Microwave; then AlCl3 | Imidazopyridine-fused isoquinolinones | beilstein-journals.org |

Asymmetric and Stereoselective Synthesis Strategies for Chiral Dihydroisoquinolinones

The development of asymmetric and stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. Several strategies have been successfully employed to synthesize chiral this compound derivatives.

One prominent approach involves transition-metal-catalyzed asymmetric C-H functionalization. Cobalt(III) complexes equipped with chiral cyclopentadienyl (B1206354) ligands have been used to catalyze the reaction between N-chlorobenzamides and a wide range of alkenes, affording dihydroisoquinolones with excellent enantioselectivities and high regioselectivities. organic-chemistry.org Similarly, rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines using a chiral diamine ligand and a hydrogen source like HCOOH/Et3N provides access to chiral tetrahydroisoquinolines with up to 99% enantiomeric excess (ee). mdpi.com

Organocatalysis offers a metal-free alternative. For instance, a quinine-based squaramide organocatalyst can promote a one-pot aza-Henry–hemiaminalization–oxidation sequence between 2-(nitromethyl)benzaldehydes and N-protected aldimines to yield single diastereoisomers of dihydroisoquinolinones in good yields. kthmcollege.ac.inresearchgate.net

The use of chiral auxiliaries is another classic strategy. Chiral acid chlorides can be reacted with dihydroisoquinolines to form diastereomeric Reissert compounds. nih.govfigshare.com While the initial diastereoselectivity may be modest, subsequent reactions of the derived anions can proceed with some level of stereocontrol, and separation of diastereomers can lead to enantiopure products after hydrolysis. nih.gov

Table 5: Overview of Asymmetric Syntheses

| Method | Catalyst/Auxiliary | Key Transformation | Enantioselectivity (ee) / Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|

| Asymmetric C-H Functionalization | Chiral Co(III)-Cp* complex | Annulation of N-chlorobenzamides with alkenes | Excellent ee | organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | Rhodium/chiral diamine complex | Reduction of dihydroisoquinolines | Up to 99% ee | mdpi.com |

| Organocatalysis | Quinine-based squaramide | Aza-Henry–hemiaminalization–oxidation | Single diastereoisomer | kthmcollege.ac.inresearchgate.net |

| Chiral Auxiliary (Reissert) | 9-Phenylmenthyl group | Formation of diastereomeric Reissert compounds | Up to 80:20 dr | nih.gov |

Retrosynthetic Analysis and Design Principles for this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. deanfrancispress.comamazonaws.com For the this compound scaffold, several logical disconnections can be proposed, which correspond to known synthetic reactions.

Disconnection 1: C4–C4a and N–C8a Bond Cleavage (Bischler-Napieralski type approach) A primary retrosynthetic disconnection involves breaking the C4–C4a bond and the N–C8a bond. This leads back to a substituted phenylethylamine and a phenylacetic acid derivative. This forward reaction is a classic Bischler-Napieralski cyclization, where a β-phenylethylamide is cyclized and dehydrated to form a 3,4-dihydroisoquinoline, which can then be oxidized or otherwise functionalized to the target lactam. organic-chemistry.org This is one of the most fundamental approaches to the isoquinoline core.

Disconnection 2: C3–C4 and N–C1 Bond Cleavage (MCR and Cyclization Approaches) Another powerful retrosynthetic strategy involves disconnecting the C3–C4 and N–C1 bonds. This leads to three components: a homophthalic acid or anhydride derivative, an amine, and a benzaldehyde derivative. This retrosynthetic pathway directly corresponds to the forward synthesis via the Castagnoli-Cushman multicomponent reaction. nih.govkthmcollege.ac.in This approach is highly convergent, building significant complexity in a single step.

Disconnection 3: Intramolecular Cyclization of an N-allylbenzamide A disconnection of the C4-benzyl bond and the C3-C4 bond can lead to an N-allylbenzamide precursor. The forward synthesis would involve a radical or metal-catalyzed annulation. For example, a cascade radical chloromethylation/arylation of an N-allyl benzamide can construct the core and install a functionalized methyl group at the C4 position, which can be a precursor to the benzyl group. kthmcollege.ac.in Similarly, palladium-catalyzed intramolecular C-H allylation/annulation reactions provide a direct route to the vinyl-substituted dihydroisoquinolinone, which could be further elaborated. organic-chemistry.org

These design principles illustrate that the synthesis of the this compound scaffold can be approached from multiple angles, allowing chemists to choose a route based on the availability of starting materials, desired substitution patterns, and the need for stereochemical control. researchgate.net

Chemical Transformations and Derivatization of the 4 Benzyl 3,4 Dihydroisoquinolin 1 2h One Scaffold

Functionalization and Alkylation at the N2-Position

The secondary amine within the lactam ring at the N2-position is a prime site for functionalization, most commonly through N-alkylation and N-arylation reactions. These modifications are crucial for introducing substituents that can modulate the molecule's steric and electronic properties.

A general and effective method for creating N-substituted derivatives involves a reductive amination protocol starting from methyl 2-(2-formylphenyl)acetate. uea.ac.uk This process begins with the condensation of the starting aldehyde with a variety of primary amines (R-NH2), followed by an in-situ reduction of the resulting imine, which subsequently cyclizes to form the N-substituted 3,4-dihydroisoquinolin-1(2H)-one. The reduction is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH4). uea.ac.uk This methodology is compatible with a broad range of primary amines, including those with allyl, alkyl, and benzyl (B1604629) groups, affording the desired products in good to excellent yields. uea.ac.uk The reaction conditions are notably mild, preserving sensitive functionalities such as dimethyl acetals. uea.ac.uk

Furthermore, direct alkylation of the N-H bond on a pre-formed dihydroisoquinolinone scaffold can be achieved under basic conditions. For instance, the parent N-unsubstituted lactam can be deprotonated with a suitable base, and the resulting anion can be treated with an alkyl halide (e.g., benzyl bromide) to yield the N-alkylated product. uea.ac.uk

| Entry | R-NH2 (Primary Amine) | Resulting N2-Substituent | Yield | Reference |

| 1 | Propargylamine | Prop-2-yn-1-yl | 78% | uea.ac.uk |

| 2 | Allylamine | Allyl | - | uea.ac.uk |

| 3 | Amylamine | Pentyl | 63% | uea.ac.uk |

| 4 | Aminoacetaldehyde dimethyl acetal | 2,2-Dimethoxyethyl | 85% | uea.ac.uk |

| 5 | 2-Chlorobenzylamine | 2-Chlorobenzyl | 98% | uea.ac.uk |

Table 1: Examples of N2-functionalization via reductive amination.

Substitution and Modification at the C3-Position

The C3-position of the dihydroisoquinolinone scaffold, being adjacent to the lactam nitrogen, can be functionalized, often in concert with the creation of the heterocyclic ring itself. The Castagnoli-Cushman reaction (CCR) is a powerful tool for this purpose, enabling the diastereoselective synthesis of 2,3-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones that also feature a carboxylic acid group at the C4-position. nih.govrsc.org

This one-pot, three-component reaction typically involves the condensation of homophthalic anhydride (B1165640) with an imine (pre-formed or generated in situ from an aldehyde and an amine). mdpi.com The choice of imine directly determines the substituents at the N2 and C3 positions. For example, reacting homophthalic anhydride with an imine derived from an aromatic aldehyde introduces a corresponding aryl group at the C3 position. nih.govrsc.org This method allows for significant diversity, as various aldehydes and amines can be employed to generate a wide range of C3-substituted analogs. nih.govrsc.orgrsc.org Research has demonstrated the synthesis of derivatives with phenyl and furan-2-yl groups at the C3 position. nih.govmdpi.com

| Entry | C3-Substituent | N2-Substituent | Method | Reference |

| 1 | Phenyl | Benzyl | Castagnoli-Cushman Reaction | nih.govrsc.org |

| 2 | Phenyl | 4-Iodophenyl | Castagnoli-Cushman Reaction | nih.govrsc.org |

| 3 | Phenyl | 4-(Trifluoromethoxy)phenyl | Castagnoli-Cushman Reaction | nih.govrsc.org |

| 4 | Furan-2-yl | Benzyl | Reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine | mdpi.com |

Table 2: Examples of C3-substitution in the synthesis of dihydroisoquinolinones.

Introduction of Functionality at the C4-Position

The C4-position, adjacent to the carbonyl group, is a key site for introducing structural complexity. Its benzylic nature in the parent scaffold and its α-position to the lactam carbonyl allow for a variety of functionalization strategies.

Alkylation and Arylation: Alpha-carbonyl alkylation provides a direct route to C4-substituted derivatives. uea.ac.uk A particularly innovative method involves a diastereoselective arylation protocol. This two-step sequence starts with a Regitz diazo transfer onto a 3(2H)-isoquinolone precursor to form a 4-diazo intermediate. beilstein-journals.orgnih.gov This intermediate is then treated with triflic acid (TfOH) in the presence of an arene, leading to a highly diastereoselective hydroarylation that installs an aryl group at the C4 position. beilstein-journals.orgnih.gov

Introduction of Carboxylic Acid: As mentioned previously, the Castagnoli-Cushman reaction is a highly effective method for introducing a carboxylic acid group at the C4-position simultaneously with the formation of the isoquinolinone ring. nih.govrsc.org This C4-carboxyl group is a valuable synthetic handle for further derivatization, such as esterification or amidation. nih.govrsc.org

Formation of C4-Quaternary Centers: Creating all-carbon quaternary stereocenters at the C4-position is a significant synthetic challenge. A catalytic and stereocontrolled method has been developed for the C(sp³)–H benzylation of dihydroisoquinolones. nih.gov This protocol achieves a C(sp³)–C(sp³) coupling by replacing a β-amino C–H bond with a C–benzyl bond, providing access to C4-quaternary and homobenzylic dihydroisoquinolinones. nih.gov

| Functionalization Type | Reagents/Method | Resulting C4-Substituent(s) | Reference |

| Diastereoselective Arylation | 1. Regitz Diazo Transfer2. TfOH, Arene | Aryl | beilstein-journals.orgnih.gov |

| Carboxylic Acid Introduction | Castagnoli-Cushman Reaction | -COOH | nih.govrsc.org |

| Quaternary Center Formation | Catalytic C(sp³)–H Benzylation | Benzyl, Homobenzyl | nih.gov |

| Alkylation | α-Carbonyl Alkylation (e.g., with propargyl bromide) | Propargyl | uea.ac.uk |

Table 3: Methods for functionalization at the C4-position.

Aromatic Ring Functionalization (C5, C6, C7, C8 Substitutions)

Modifying the carbocyclic aromatic ring of the dihydroisoquinolinone scaffold is essential for fine-tuning electronic and lipophilic properties. Functionalization can be achieved either by starting with pre-substituted precursors or by direct functionalization of the aromatic ring on the formed heterocyclic system.

One of the most practical approaches involves using substituted phenylacetic acids or benzaldehydes in the initial synthetic steps. For example, a rhodium-catalyzed reaction of aromatic amides bearing an 8-aminoquinoline (B160924) directing group with N-vinylphthalimide can be used to synthesize 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov By starting with a substituted aromatic amide, the corresponding substituent is incorporated into the final dihydroisoquinolinone structure. This method allows for the introduction of various groups onto the aromatic ring before the cyclization step. nih.gov

Similarly, multi-component reactions can utilize starting materials with existing substitutions on the aromatic ring. For instance, the synthesis of novel pyrimidothienoisoquinolines starts from dihydroisoquinoline-3(2H)-thiones that already possess methyl groups at the C1 and C6 positions of the isoquinoline (B145761) core. acs.org These examples highlight the strategy of building the scaffold from already functionalized aromatic precursors. General methods for the functionalization of aromatic rings, such as halogenation or nitration, could also be applied, although the regioselectivity would be dictated by the existing substituents on the dihydroisoquinolinone core. organic-chemistry.org

Skeletal Rearrangements and Ring Expansions/Contractions of the Dihydroisoquinolinone Core

Skeletal rearrangements, including ring expansions and contractions, represent a more profound modification of the 4-benzyl-3,4-dihydroisoquinolin-1(2H)-one scaffold. These transformations alter the fundamental ring system, providing access to related but structurally distinct heterocyclic families.

While specific examples of ring expansion or contraction starting directly from a this compound are not extensively documented in the provided context, related transformations in similar systems suggest potential pathways. For instance, the development of regiodivergent ring expansions to convert oxindoles into quinolinones demonstrates the feasibility of inserting atoms into heterocyclic rings to create larger structures. nih.gov Such strategies, if adapted, could potentially transform the six-membered dihydroisoquinolinone ring into a seven-membered benzodiazepine (B76468) derivative.

Conversely, ring contraction reactions could lead to five-membered ring systems. Methodologies involving the Ugi reaction combined with the ring-opening of furans have been developed to construct novel isoquinolinone scaffolds, indicating that complex rearrangements and ring formations are synthetically accessible in this area of chemistry. nih.gov Although these are methods of synthesis rather than post-synthetic modification, they underscore the chemical tractability of complex skeletal transformations within this class of compounds. Direct skeletal editing of the dihydroisoquinolinone core remains a challenging but promising area for future research to access novel chemical entities.

Mechanistic Investigations in the Synthesis and Reactivity of 4 Benzyl 3,4 Dihydroisoquinolin 1 2h One

Elucidation of Specific Reaction Pathways (e.g., Carbene Mechanisms, Radical Processes)

The construction of the 4-substituted-3,4-dihydroisoquinolin-1(2H)-one skeleton can be achieved through diverse reaction pathways, including those involving highly reactive carbene and radical species. These mechanisms offer unique routes for carbon-carbon and carbon-heteroatom bond formation.

A notable carbene-mediated pathway is the visible-light-induced Doyle–Kirmse reaction. rsc.org This method allows for the synthesis of 4-allyl-4-(arylthio)-1,4-dihydroisoquinolin-3-ones from 4-diazo-1,4-dihydroisoquinolin-3-ones and allyl sulfides. The reaction is initiated by the photochemical generation of a free carbene from the diazo compound. This carbene then reacts with the sulfide (B99878) to form a sulfonium (B1226848) ylide intermediate, which subsequently undergoes a researchgate.netnih.gov-sigmatropic rearrangement to yield the final product. This catalyst-free approach highlights the utility of photochemically generated carbenes in the functionalization of the isoquinolinone core. rsc.org

Radical cyclization cascades provide another powerful strategy. The synthesis of substituted isoquinoline-1,3,4(2H)-triones, which can be seen as precursors or analogues, has been accomplished from o-alkynylated benzamides through a metal-free photoredox-catalyzed process. nih.gov This transformation proceeds via the generation of an amidyl N-centered radical. This radical undergoes an addition to the pendant carbon-carbon triple bond, initiating a cyclization cascade. The feasibility of this radical pathway is supported by control experiments and EPR studies. nih.gov Other classical cyclization methods, such as the Bischler-Napieralski reaction, can also be employed, which proceed through different, non-radical intermediates like N-acyliminium ions. organic-chemistry.org

Identification and Characterization of Key Intermediates in Cyclization Reactions

The efficiency and selectivity of cyclization reactions to form the dihydroisoquinolinone ring system are governed by the nature of the intermediates involved. Various synthetic strategies rely on the formation and subsequent reaction of specific, often transient, species.

In metal-catalyzed reactions, organometallic complexes are central intermediates. For instance, in palladium-catalyzed syntheses, a cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides generates a vinylpalladium intermediate. This species is key to the subsequent functionalization, for example, via a Suzuki–Miyaura coupling. beilstein-journals.org Similarly, the study of catalytic benzylation reactions points to the formation of (η³-benzyl)palladium(II) complexes. These intermediates can undergo η³–η¹–η³ isomerization, a process that can be monitored by NMR spectroscopy, which shows distinct signals for the benzylic and ortho protons at low temperatures that coalesce at room temperature due to rapid isomerization. thieme-connect.de

In non-metallic cyclizations, charged intermediates often play a crucial role. The Bischler-Napieralski reaction and its modifications are classic examples where electrophilic activation of an amide is followed by cyclodehydration. organic-chemistry.org In a modified procedure designed to avoid side reactions, an N-acyliminium intermediate is generated using oxalyl chloride and a Lewis acid like FeCl₃. organic-chemistry.orgbeilstein-journals.org Another pathway involves the formation of a phenonium ion as a stable and reactive primary phenylethyl carbocation, which is generated from phenylethanols and nitriles using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), leading to 3,4-dihydroisoquinolines. organic-chemistry.org

The reaction between homophthalic anhydride and imines, which yields 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids, proceeds through intermediates that dictate the final stereochemistry (cis or trans) of the product. mdpi.com Furthermore, in the photochemical Doyle-Kirmse reaction, the key intermediate is a sulfonium ylide, formed in situ from a carbene and a sulfide, which dictates the outcome of the reaction through a sigmatropic rearrangement. rsc.org

Catalytic Cycles and Ligand Effects in Metal-Mediated Transformations

Metal-mediated transformations are indispensable for the synthesis of complex isoquinolinone derivatives, offering high levels of regio- and stereoselectivity. The catalytic cycle, including the choice of metal, ligands, and solvents, critically influences the reaction's efficiency and outcome.

A prominent example is the palladium-catalyzed cascade reaction for synthesizing 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org The process involves the cyclocarbopalladation of an N-propargyl-2-iodobenzamide followed by a Suzuki–Miyaura coupling. The catalytic system's performance is highly dependent on its components. Studies have shown that a ligand-free PdCl₂ catalyst in ethanol (B145695) provides superior yields compared to other palladium sources like Pd(OAc)₂, Pd/C, or the bulky phosphine-ligated Pd(PPh₃)₄. beilstein-journals.org This suggests that in this specific transformation, bulky ligands may hinder the catalytic cycle, while a simple, ligand-free system in a protic, environmentally friendly solvent is most effective.

The table below summarizes the effect of different catalysts and solvents on the yield of (Z)-4-benzylidene-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, illustrating the significant impact of these parameters on the transformation.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ | - | 1,4-dioxane | 100 | 51 |

| Pd(PPh₃)₄ | - | 1,4-dioxane/H₂O (9:1) | 100 | 65 |

| Pd(OAc)₂ | - | 1,4-dioxane/H₂O (9:1) | 100 | 61 |

| Pd/C | - | 1,4-dioxane/H₂O (9:1) | 100 | 55 |

| PdCl₂ | None | Ethanol | 80 | 81 |

| PdCl₂ | None | MeCN | 80 | 63 |

| PdCl₂ | None | DMF | 80 | 58 |

| PdCl₂ | None | THF | 80 | 45 |

| PdCl₂ | None | DMSO | 80 | 41 |

Data compiled from a study on palladium-catalyzed synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org

Beyond palladium, other transition metals are effective. Cobalt(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been used for the asymmetric C-H functionalization of N-chlorobenzamides with alkenes to produce dihydroisoquinolones with excellent enantioselectivity. organic-chemistry.org Similarly, Rhodium(III) has been used to catalyze the [4+2] cycloaddition of benzamides with ethylene, enabled by C-H activation. organic-chemistry.org The reactivity of the key (η³-benzyl)palladium intermediates in these types of reactions is also influenced by the electronic properties and bite angle of bisphosphine ligands, demonstrating the intricate relationship between the ligand structure and the catalytic efficiency. thieme-connect.de

Understanding Photochemical Activation Mechanisms

Photochemical methods provide a powerful means to access reactive intermediates under mild, often catalyst-free conditions, enabling unique synthetic transformations for constructing the 4-benzyl-3,4-dihydroisoquinolin-1(2H)-one framework.

Visible-light irradiation can be used to initiate reactions by generating highly reactive species. A key example is the synthesis of 4-allyl- and 4-allenyl-4-(arylthio)-1,4-dihydroisoquinolin-3-ones. rsc.org This reaction is initiated by the photochemical cleavage of a 4-diazo-1,4-dihydroisoquinolin-3-one precursor to generate a free carbene. This activation step does not require a metal catalyst and proceeds efficiently under visible light. The carbene is then trapped by a sulfide to form an ylide, which rearranges to the final product. The entire process hinges on the initial photochemical activation of the diazo compound. rsc.org

Another significant photochemical strategy involves photoredox catalysis. A controlled, time-tunable synthesis of isoquinoline-1,3,4(2H)-triones and 3-hydroxyisoindolin-1-ones has been developed from o-alkynylated benzamides. nih.gov This process uses a metal-free photoredox catalyst that, upon irradiation with visible light, facilitates a proton-coupled electron transfer (PCET) process. This generates an N-centered amidyl radical, which triggers a cyclization cascade. The reaction outcome can be controlled by adjusting the irradiation time, leading to different products. nih.gov These photochemical methods stand out for their mild conditions and ability to generate intermediates that are often difficult to access through traditional thermal methods. beilstein-journals.org

Computational and Theoretical Studies on 4 Benzyl 3,4 Dihydroisoquinolin 1 2h One

Density Functional Theory (DFT) Calculations for Molecular Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "4-Benzyl-3,4-dihydroisoquinolin-1(2H)-one", DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations have been performed on related quinoline (B57606) and isoquinoline (B145761) systems, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p) to achieve a balance between accuracy and computational cost scirp.orgresearchgate.netnih.govmdpi.com.

The optimized structure from DFT provides a foundational understanding of the molecule's three-dimensional shape. Furthermore, DFT is used to calculate electronic properties that govern the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity researchgate.netnih.gov. For similar heterocyclic compounds, DFT studies have shown that the distribution of HOMO and LUMO densities can identify regions of the molecule that are likely to act as electron donors or acceptors in chemical reactions nih.govmdpi.com.

DFT calculations are also pivotal in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways researchgate.netbeilstein-journals.orgresearchgate.netmdpi.compku.edu.cn. For instance, in the synthesis of substituted isoquinolinones, DFT can help rationalize the observed regioselectivity and stereoselectivity by comparing the energy barriers of different mechanistic routes, such as stepwise versus concerted pathways researchgate.netpku.edu.cn.

| Parameter | Typical Calculated Value/Observation | Reference |

| Optimized Geometry | Bond lengths and angles agree well with experimental data from X-ray crystallography. | nih.gov |

| HOMO Energy | Typically in the range of -6.0 to -7.0 eV. | researchgate.net |

| LUMO Energy | Typically in the range of -1.0 to -2.0 eV. | researchgate.net |

| HOMO-LUMO Gap | A larger gap indicates greater kinetic stability. | nih.gov |

| Reaction Pathway Analysis | Identifies transition state structures and calculates activation energy barriers to predict the most favorable reaction mechanism. | researchgate.netmdpi.com |

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interaction Prediction (Excluding Biological Outcomes)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as "this compound", might bind to a macromolecular target, typically a protein receptor. These methods provide insights into the non-covalent interactions that stabilize the ligand-receptor complex, without assessing the ultimate biological or physiological effect.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity through scoring functions. Studies on various isoquinoline and quinolinone derivatives have utilized docking to understand their interaction with different protein active sites nih.govnih.govajchem-a.comresearchgate.net. The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket, ranking them based on a scoring function that approximates the binding free energy. Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for stable binding nih.govajchem-a.com.

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the ligand-target interaction. Starting from a docked pose, MD simulations model the movement of atoms in the system over time by solving Newton's equations of motion utupub.finih.govunibo.it. This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. MD simulations can reveal conformational changes in the receptor upon ligand binding and provide a more accurate estimation of binding free energies through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) utupub.fi. These simulations can highlight the importance of specific amino acid residues in anchoring the ligand within the binding site .

For "this compound", these studies would predict its potential to fit within various binding pockets and identify the key structural features responsible for these interactions. For example, the benzyl (B1604629) group might engage in hydrophobic or pi-pi interactions, while the lactam moiety could act as a hydrogen bond donor or acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA) for Scaffold Optimization and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their activities. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for scaffold optimization and the design of new analogs.

These methods have been applied to various isoquinoline, quinolinone, and other heterocyclic scaffolds to guide the development of compounds with improved properties nih.govnih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.net. The process begins with a dataset of molecules with known activities. The compounds are aligned based on a common substructure, and for each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at surrounding grid points.

CoMFA focuses on steric and electrostatic fields, generating contour maps that indicate where modifications to the molecular structure would be favorable or unfavorable for activity. For example, a green contour in a steric map suggests that bulkier substituents are preferred in that region, while a yellow contour indicates that smaller groups are favored.

CoMSIA provides a more detailed analysis by including additional fields for hydrophobicity, and hydrogen bond donor and acceptor properties. This allows for a more nuanced understanding of the structural requirements for activity.

The resulting QSAR models are statistically validated to ensure their predictive power nih.govnih.govnih.gov. Once a robust model is established, it can be used to predict the activity of new, unsynthesized derivatives of "this compound". The contour maps provide clear visual guidance for chemists, suggesting specific modifications to the benzyl group or the isoquinolinone core to optimize interactions with a target.

Table 2: Key Parameters in 3D-QSAR (CoMFA/CoMSIA) Studies

| Parameter | Description | Significance in Modeling | Reference |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained through methods like leave-one-out cross-validation. | A q² > 0.5 is generally considered indicative of a good predictive model. | nih.govresearchgate.net |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | High r² values (close to 1.0) indicate a good fit, but can also suggest overfitting if q² is low. | nih.govresearchgate.net |

| r²_pred (External validation r²) | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | An r²_pred > 0.6 is often considered a threshold for a reliable predictive model. | nih.gov |

| Contour Maps | 3D graphical representations of the CoMFA/CoMSIA fields. | Provide a visual guide for designing new molecules with enhanced activity by showing favorable and unfavorable regions for different physicochemical properties. | nih.gov |

Conformational Analysis and Stereochemical Prediction

The spatial arrangement of atoms in "this compound" is critical to its properties and interactions. Conformational analysis aims to identify the stable, low-energy conformations of the molecule, while stereochemical prediction addresses the three-dimensional arrangement at chiral centers.

The 3,4-dihydroisoquinolin-1(2H)-one core contains a six-membered heterocyclic ring that is not planar. Conformational analysis, often performed using molecular mechanics or DFT calculations, would likely predict that this ring adopts a half-chair or twist-boat conformation nih.govnih.govutdallas.edu. The benzyl group at the C4 position can exist in different orientations relative to the isoquinolinone ring system. These orientations are defined by the torsion angles around the single bonds connecting the benzyl group to the core. Computational methods can calculate the energy associated with rotating these bonds to identify the most stable rotamers.

The presence of a substituent at the C4 position introduces a stereocenter. Therefore, "this compound" can exist as a pair of enantiomers, (R) and (S). The absolute configuration of each enantiomer can be predicted and assigned using computational methods in conjunction with experimental techniques like X-ray crystallography or by comparing calculated and experimental circular dichroism (CD) spectra. The relative stereochemistry (cis/trans) would be relevant if additional substituents were present on the heterocyclic ring. For instance, studies on related systems have used Nuclear Overhauser Effect (NOE) spectroscopy to determine the relative orientation of substituents mdpi.com.

Academic Applications of the 4 Benzyl 3,4 Dihydroisoquinolin 1 2h One Scaffold As a Chemical Entity and Synthetic Intermediate

Role in the Rational Design of New Chemical Entities for Biological Target Modulation

The 3,4-dihydroisoquinolin-1(2H)-one core, particularly when substituted with a benzyl (B1604629) group at the 4-position, serves as a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the rational design of new therapeutic agents.

Purely from a theoretical and structural design perspective, the scaffold presents several key features for biological target modulation:

Three-Dimensional Structure: The dihydroisoquinolinone ring system is not planar, providing a defined three-dimensional arrangement of substituents that can be tailored to fit the specific topology of a protein's binding site.

Hydrogen Bonding: The lactam (amide) group within the core structure contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions with amino acid residues in a biological target.

Aromatic Interactions: The fused benzene (B151609) ring and the appended benzyl group provide opportunities for π-π stacking and hydrophobic interactions, which are critical for anchoring a molecule within a binding pocket.

Researchers leverage these features in rational drug design. For example, in the development of multi-target inhibitors for neurodegenerative diseases, derivatives such as (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been designed. nih.gov The design strategy involves combining key structural elements from known drugs to create hybrid molecules. nih.gov The isoquinoline (B145761) ring provides a platform for π–π stacking, while the carboxamide linker offers hydrogen bonding capabilities, and the benzyl group can be modified to optimize interactions with specific enzymes like monoamine oxidase (MAO) and cholinesterases. nih.govevitachem.com

Furthermore, structure-activity relationship (SAR) studies on related tetrahydroisoquinoline scaffolds for inhibiting targets like Mycobacterium tuberculosis have shown that large substituents, such as a benzyl group, are well-tolerated and can be crucial for activity. This highlights the importance of the benzyl moiety in probing the binding site and establishing potent interactions. In the context of antibacterial agents, models of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized to explore their potential, with some derivatives showing interesting activity against resistant bacterial strains like MRSA. researchgate.net These studies underscore the value of the benzyl-substituted isoquinoline framework as a template for designing new chemical entities with specific biological functions.

Utilization as a Building Block in the Synthesis of Complex Natural Products and Analogues (e.g., Isoquinoline Alkaloids)

The isoquinoline core is the structural backbone of over 2,500 naturally occurring alkaloids, many of which exhibit significant pharmacological properties. wikipedia.org The 1-benzylisoquinoline (B1618099) unit, in particular, is a hallmark of a major subclass of these compounds, including papaverine. wikipedia.org Consequently, the 4-benzyl-3,4-dihydroisoquinolin-1(2H)-one scaffold and its close relatives are pivotal building blocks for the laboratory synthesis of these complex natural products and their analogues.

One notable synthetic method is the reaction between homophthalic anhydride (B1165640) and imines, which directly produces 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. These acids are versatile intermediates that can be transformed into a variety of substituted tetrahydroisoquinolinones. For example, (±)-trans-2-Benzyl-1-oxo-3-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has been synthesized and subsequently converted into more complex structures by modifying the carboxylic acid group. This demonstrates how the core scaffold serves as a platform for building molecular diversity, enabling the creation of analogues of natural products with potentially improved properties.

Precursor and Intermediate in Diverse Heterocyclic Synthesis (e.g., Substituted Isoquinolines, Quinoline (B57606) Derivatives, Indoles)

The this compound scaffold is a versatile precursor for the synthesis of a wide array of other heterocyclic compounds, most notably highly substituted isoquinolines. The lactam functionality and the activated positions on the rings provide multiple reaction sites for further chemical transformations.

A practical and efficient route to creating C1- and C4-substituted isoquinolines involves the preparation and subsequent activation of isoquinolin-1(2H)-ones. These intermediates can undergo various coupling and functionalization reactions to introduce diversity at these key positions. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize 4-aryl isoquinoline-1,3(2H,4H)-diones, which can then be converted into 4-aryl tetrahydroisoquinolines. organic-chemistry.org

Classic organic reactions are also employed to construct the dihydroisoquinoline ring system, which can then be modified. The Bischler–Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamine, is a fundamental method for producing 3,4-dihydroisoquinolines. wikipedia.orgyoutube.com These can be dehydrogenated to form fully aromatic isoquinolines. A patent describes the synthesis of a 1-benzyl-3,4-dihydro-isoquinoline derivative through the ring-closure of an N-acylated-β-phenyl-ethyl-amide, showcasing an industrial approach to this scaffold. google.com

Modern synthetic methods have further expanded the utility of these intermediates. A three-step sequence involving cross-coupling, cyclization, and N-alkylation has been developed for the general preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoate (B1222928) precursors. google.com While the primary application is in generating substituted isoquinolines, the reactive nature of the scaffold suggests potential for ring-transformation reactions to produce other heterocyclic systems, although specific examples of its conversion to quinolines or indoles are less commonly documented in the literature.

Exploration in Agricultural Chemical Research for Novel Agrochemical Development

In the search for new agents to protect crops, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for its potential in developing novel agrochemicals. Research in this area focuses on synthesizing derivatives and evaluating their biological activity against plant pathogens, with a strong emphasis on understanding structure-activity relationships (SAR) to guide future design.

A significant study involved the synthesis of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one via the Castagnoli–Cushman reaction. These compounds were screened for their activity against various phytopathogens, with notable success against the oomycete Pythium recalcitrans. nih.govrsc.org

Detailed Research Findings: The study revealed that the antioomycete activity was highly dependent on the substituents at the N-2, C-3, and C-4 positions.

SAR Insights: Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling indicated that the C4-carboxyl group was essential for high potency. rsc.org The models also provided insights into the favorable and unfavorable steric and electrostatic properties of substituents on the N-2 phenyl ring, guiding the design of more effective compounds. rsc.org

Lead Compound: Compound I23 (2-(4-isopropylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) emerged as the most potent derivative, with an EC₅₀ value of 14 µM against P. recalcitrans, outperforming the commercial standard hymexazol (B17089) (EC₅₀ of 37.7 µM). rsc.org

Mechanistic Insights: Further investigation into the mode of action of compound I23 suggested that it disrupts the biological membrane systems of the pathogen. This was supported by physiological, biochemical, and ultrastructural analyses. rsc.org

This research demonstrates the value of the this compound scaffold as a template for generating new agrochemical candidates. The focus remains on the mechanistic understanding and SAR, providing a scientific basis for the development of new plant protection agents rather than on specific product efficacy in field trials.

Table 1: Selected 3,4-Dihydroisoquinolin-1(2H)-one Derivatives and their Agrochemical Potential

| Compound ID | N-2 Substituent | C-3 Substituent | C-4 Substituent | Key Finding | Reference |

| I1 | Butyl | Phenyl | Carboxylic Acid | Foundation compound for SAR study. | rsc.org |

| I8 | Benzyl | Phenyl | Carboxylic Acid | Demonstrates the core structure of interest. | nih.gov |

| I17 | 3,5-Dimethylphenyl | Phenyl | Carboxylic Acid | Explores steric effects on the N-phenyl ring. | rsc.org |

| I22 | 4-Isopropylphenyl | Phenyl | Carboxylic Acid | Identified as a highly potent lead compound. | rsc.org |

| I25 | 4-Chlorophenyl | Phenyl | Carboxylic Acid | Investigates electronic effects (electron-withdrawing). | nih.gov |

| I26 | 4-Bromophenyl | Phenyl | Carboxylic Acid | Further investigates halogen substitutions. | nih.govrsc.org |

| I27 | 4-Iodophenyl | Phenyl | Carboxylic Acid | Shows the impact of larger halogens on activity. | nih.gov |

Potential Research Applications in Materials Science or Catalysis

Currently, the application of the specific chemical compound this compound in the fields of materials science and catalysis is not well-documented in publicly available scientific literature. Research has predominantly focused on its biological and medicinal properties, leveraging its structure for interaction with biological macromolecules.

While the broader family of isoquinoline derivatives has found some use in materials science, such as in the creation of fluorescent probes and organic light-emitting diodes (OLEDs), these applications typically require fully aromatic and often more complex, conjugated systems to achieve the desired photophysical properties. mdpi.com Similarly, in catalysis, certain metal complexes incorporating isoquinoline-based ligands have been developed, but the this compound structure itself has not emerged as a common ligand or catalyst. ku.edu

Therefore, the exploration of this compound for potential applications in developing novel polymers, functional materials, or catalytic systems represents an area with limited to no current research activity.

Advanced Spectroscopic and Structural Characterization Methods for 4 Benzyl 3,4 Dihydroisoquinolin 1 2h One Derivatives Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

Advanced NMR spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is indispensable for elucidating the complex three-dimensional structures and conformational preferences of 4-benzyl-3,4-dihydroisoquinolin-1(2H)-one derivatives.

Conformational studies on the closely related 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) framework reveal distinct preferences based on the substitution at the nitrogen atom. researchgate.net Secondary amines (N-unsubstituted) tend to favor an extended conformation, while derivatives with an N-alkyl group, such as an N-methyl group, preferentially adopt a semi-folded conformation. researchgate.net This conformational shift is attributed to the steric influence of the N-substituent, which encourages an orientation where the 1-benzyl group is positioned closer to the tetrahydroisoquinoline's aromatic ring. researchgate.net High-field NMR studies corroborate these findings, indicating that the six-membered heterocyclic ring in these structures typically adopts a half-chair conformation, with the larger phenyl and benzyl (B1604629) groups occupying pseudo-equatorial positions to minimize steric strain. nih.gov

NOESY experiments are pivotal for confirming spatial proximities between protons, which allows for definitive stereochemical assignments. For instance, in related heterocyclic systems, the observation of a correlation between specific protons can confirm a cis or trans relationship between substituents. ipb.pt In the context of 4-benzyl-3,4-dihydroisoquinolin-1(2H)-ones, NOESY can be used to map the proximity of the benzyl protons to the protons on the dihydroisoquinolinone core, thereby defining the molecule's preferred conformation in solution. researchgate.net

Detailed ¹H and ¹³C NMR analyses provide further structural proof. For example, in (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the methine proton (Ph-CH) appears as a distinct singlet downfield around 6.3–6.4 ppm. nih.gov The ¹³C NMR spectra are characterized by a carbonyl peak (C=O) and specific signals for the tetrahydroisoquinoline ring carbons. nih.gov

Table 1: Selected NMR Data for 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Source |

|---|---|---|---|

| 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I8) | 8.07-8.06 (m, 1H), 7.44-7.19 (m, 11H), 5.35 (s, 1H), 5.32 (d, J=12.0 Hz, 1H), 4.14 (s, 1H), 3.91 (d, J=12.0 Hz, 1H) | 172.1, 163.5, 139.2, 137.2, 133.6, 132.0, 129.6, 129.0, 128.7, 128.2, 128.0, 127.6, 127.1, 127.0, 126.1, 61.3, 50.9, 49.4 | nih.govrsc.org |